molecular formula C10H19ClO2Si B14471437 4-[Chloro(dimethyl)silyl]butyl 2-methylprop-2-enoate CAS No. 70761-36-3

4-[Chloro(dimethyl)silyl]butyl 2-methylprop-2-enoate

Cat. No.: B14471437
CAS No.: 70761-36-3
M. Wt: 234.79 g/mol
InChI Key: KDUBQYXNIRPWBE-UHFFFAOYSA-N
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Description

4-[Chloro(dimethyl)silyl]butyl 2-methylprop-2-enoate is an organosilicon compound that features a chloro(dimethyl)silyl group attached to a butyl chain, which is further connected to a 2-methylprop-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Chloro(dimethyl)silyl]butyl 2-methylprop-2-enoate typically involves the reaction of 4-chlorobutyl 2-methylprop-2-enoate with chlorodimethylsilane. The reaction is usually carried out in the presence of a catalyst, such as a platinum-based catalyst, under an inert atmosphere to prevent unwanted side reactions. The reaction conditions often include moderate temperatures and anhydrous solvents to ensure high yields and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-[Chloro(dimethyl)silyl]butyl 2-methylprop-2-enoate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.

    Addition Reactions: The double bond in the 2-methylprop-2-enoate moiety can participate in addition reactions with electrophiles or radicals.

    Hydrolysis: The silyl group can be hydrolyzed under acidic or basic conditions to form silanols.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium tert-butoxide can be used under mild conditions.

    Addition Reactions: Radical initiators or Lewis acids can facilitate these reactions.

    Hydrolysis: Acidic or basic aqueous solutions are commonly used.

Major Products Formed

    Substitution Reactions: New organosilicon compounds with different functional groups.

    Addition Reactions: Saturated or partially saturated derivatives.

    Hydrolysis: Silanols and corresponding organic acids or alcohols.

Scientific Research Applications

4-[Chloro(dimethyl)silyl]butyl 2-methylprop-2-enoate has several applications in scientific research:

    Materials Science: Used as a precursor for the synthesis of silicon-containing polymers and resins, which have applications in coatings, adhesives, and sealants.

    Organic Synthesis:

    Biology and Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable, biocompatible silicon-based materials.

Mechanism of Action

The mechanism of action of 4-[Chloro(dimethyl)silyl]butyl 2-methylprop-2-enoate depends on the specific reaction or application. In general, the chloro(dimethyl)silyl group can act as a reactive site for nucleophilic attack, leading to the formation of new bonds and functional groups. The 2-methylprop-2-enoate moiety can participate in polymerization reactions, forming long-chain polymers with unique properties.

Comparison with Similar Compounds

Similar Compounds

    4-[Chloro(dimethyl)silyl]butyl acrylate: Similar structure but with an acrylate group instead of a 2-methylprop-2-enoate moiety.

    4-[Chloro(dimethyl)silyl]butyl methacrylate: Contains a methacrylate group, which can lead to different polymerization behavior.

    4-[Chloro(dimethyl)silyl]butyl vinyl ether: Features a vinyl ether group, offering different reactivity and applications.

Uniqueness

4-[Chloro(dimethyl)silyl]butyl 2-methylprop-2-enoate is unique due to the presence of both a chloro(dimethyl)silyl group and a 2-methylprop-2-enoate moiety. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

4-[chloro(dimethyl)silyl]butyl 2-methylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19ClO2Si/c1-9(2)10(12)13-7-5-6-8-14(3,4)11/h1,5-8H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDUBQYXNIRPWBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCCC[Si](C)(C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClO2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60500096
Record name 4-[Chloro(dimethyl)silyl]butyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60500096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70761-36-3
Record name 4-[Chloro(dimethyl)silyl]butyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60500096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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